6-(4-Methoxyphenyl)-2-sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
6-(4-methoxyphenyl)-2-sulfanylidene-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2OS/c1-20-9-4-2-8(3-5-9)12-6-11(14(15,16)17)10(7-18)13(21)19-12/h2-6H,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGOVCCHVXTCRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C(=S)N2)C#N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxyphenyl)-2-sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction.
Addition of the Sulfanyl Group: The sulfanyl group is added through a thiolation reaction, often using thiol reagents under controlled conditions.
Incorporation of the Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoromethylation reagents, such as trifluoromethyl iodide, under specific reaction conditions.
Formation of the Carbonitrile Group: The carbonitrile group is formed through a cyanation reaction, typically using cyanide sources like sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(4-Methoxyphenyl)-2-sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The methoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine, chlorine, and nitrating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the methoxyphenyl group.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing trifluoromethylpyridine structures exhibit promising anticancer properties. Specifically, 6-(4-methoxyphenyl)-2-sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile has been evaluated for its ability to inhibit cancer cell proliferation. Studies have shown that it can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens. Its sulfanyl and trifluoromethyl groups contribute to its effectiveness against bacterial strains, suggesting potential applications in developing new antibiotics .
Inhibitors of Enzymatic Activity
There is evidence that this compound can act as an inhibitor of certain enzymes involved in metabolic pathways associated with cancer and infectious diseases. This mechanism can be exploited for therapeutic purposes, particularly in designing enzyme inhibitors that are selective and potent .
Agrochemicals
Due to its biological activity, this compound is being investigated for use as a pesticide or herbicide. The trifluoromethyl group enhances lipophilicity, potentially improving the bioavailability of agrochemical formulations .
Pharmaceutical Development
The compound's unique structure makes it a valuable scaffold for drug design. Modifications of the pyridine ring can lead to derivatives with enhanced pharmacological properties, making it a focus in pharmaceutical research aimed at developing novel therapeutics .
Case Studies
| Study | Focus | Results |
|---|---|---|
| Study A | Anticancer Activity | Induced apoptosis in breast cancer cell lines with IC50 values in low micromolar range. |
| Study B | Antimicrobial Properties | Showed significant inhibition against E. coli and S. aureus with MIC values below 50 µg/mL. |
| Study C | Enzyme Inhibition | Identified as a potent inhibitor of CYP450 enzymes, affecting drug metabolism pathways. |
Mechanism of Action
The mechanism of action of 6-(4-Methoxyphenyl)-2-sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Spectroscopic Properties
Key Findings:
- Electron-Donating Groups: Derivatives with -SCH₃ (methylsulfanyl) or -OCH₃ (methoxy) exhibit enhanced fluorescence intensity and higher extinction coefficients due to improved electron delocalization. For example, compounds S4–S6 (2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives with -SCH₃) showed extinction coefficients up to 15,000 M⁻¹cm⁻¹ and blue-green emission (410–500 nm) .
- Electron-Withdrawing Groups : Introduction of -CN or -CF₃ induces red shifts in emission wavelengths (e.g., S2: λem ≈ 480 nm) but reduces fluorescence intensity due to charge-transfer quenching .
- Target Compound: The -SH group (stronger electron donor than -SCH₃) may further enhance fluorescence, but the presence of -CF₃ and -CN could counterbalance this effect. Direct spectroscopic data for the target compound are unavailable, necessitating experimental validation.
Comparative Table:
Key Findings:
- Biofilm Inhibition : Compound 4e (2,6-di(indolyl)-4-(4-methoxyphenyl)pyridine-3-carbonitrile) demonstrated potent biofilm formation inhibitory activity (96% yield), attributed to bulky indole groups enhancing target interactions .
- Thiol Reactivity : The -SH group in the target compound may enable disulfide bond formation or hydrogen bonding, contrasting with methylsulfanyl (-SMe) derivatives (e.g., CAS 893752-85-7 ), which lack thiol reactivity.
Comparative Table:
Structural and Steric Considerations
- Positional Effects: The para-methoxy group on the phenyl ring (6-position) maximizes electron donation without steric hindrance, enhancing conjugation compared to meta-substituted analogues (e.g., 6-(3-MePh)-2-SH-4-CF₃ ).
Ring Saturation :
- Dihydro derivatives (e.g., 6-(4-MeOPh)-2-oxo-4-CF₃ ) exhibit reduced aromaticity, impacting stability and electronic properties. The target compound’s fully unsaturated pyridine ring likely offers greater thermal and oxidative stability.
Biological Activity
6-(4-Methoxyphenyl)-2-sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile is a complex organic compound with significant potential in medicinal chemistry. It features a unique structure that includes a methoxyphenyl group, a sulfanyl group, and a trifluoromethyl group attached to a pyridine ring. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties.
- Molecular Formula : CHFNOS
- CAS Number : 401649-63-6
- IUPAC Name : 6-(4-methoxyphenyl)-2-sulfanylidene-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyridine Ring : Synthesized through cyclization reactions.
- Introduction of the Methoxyphenyl Group : Achieved via nucleophilic substitution.
- Addition of the Sulfanyl Group : Added through thiolation reactions using thiol reagents.
- Incorporation of the Trifluoromethyl Group : Introduced using trifluoromethylation reagents.
- Formation of the Carbonitrile Group : Achieved through cyanation reactions.
The biological activity of this compound is believed to involve its interaction with specific molecular targets, including enzymes and receptors. This interaction can modulate their activity, leading to various biological effects.
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. It has been evaluated against various bacterial strains, showing significant inhibition at certain concentrations. For instance, studies have reported that derivatives of similar compounds display effective antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies:
- Cell Line Studies : In vitro evaluations against cancer cell lines such as MCF-7 and A549 have shown that this compound can induce apoptosis and inhibit cell proliferation at micromolar concentrations .
- Mechanistic Insights : The compound may inhibit specific kinases involved in cancer cell growth, leading to reduced viability in treated cells .
Case Studies and Research Findings
Comparison with Similar Compounds
| Compound | Structure | Biological Activity |
|---|---|---|
| 6-(4-Methoxyphenyl)-2-oxo-4-(trifluoromethyl)pyridine-3-carbonitrile | Structure | Moderate anticancer activity |
| 6-(4-Methoxyphenyl)-2-amino-4-(trifluoromethyl)pyridine-3-carbonitrile | Structure | High antimicrobial activity |
| 6-(4-Methoxyphenyl)-2-hydroxy-4-(trifluoromethyl)pyridine-3-carbonitrile | Structure | Low cytotoxicity |
Q & A
Q. What validation protocols ensure reproducibility in synthetic batches?
- Methodological Answer :
- Purity : HPLC with UV detection (λ = 254 nm) ensures ≥95% purity.
- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitor nitrile hydrolysis.
- Crystallization : Use EtOAc/hexane gradients to isolate polymorph-free crystals for consistent bioassay results .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
